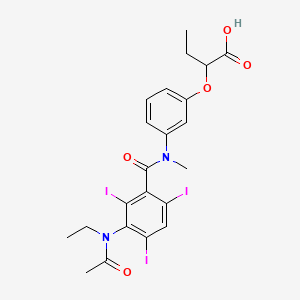
9-Anthracenepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anthracenepropanol is an organic compound derived from anthracene, characterized by a hydroxyl group attached to a three-carbon chain at the 9-position of the anthracene ring. This compound is known for its applications in various fields, including organic synthesis and material science, due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 9-Anthracenepropanol can be synthesized through several methods. One common approach involves the hydrogenation of 9-anthracenecarboxaldehyde. This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products: The major products formed from these reactions include 9-anthracenecarboxaldehyde, 9-anthracenemethanol, and various substituted anthracene derivatives.
Applications De Recherche Scientifique
9-Anthracenepropanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and supramolecular assemblies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-Anthracenepropanol involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, participating in various chemical reactions. In biological systems, its derivatives may interact with cellular components, affecting biochemical pathways and exhibiting therapeutic effects.
Comparaison Avec Des Composés Similaires
9-Anthracenemethanol: Similar in structure but with a shorter carbon chain.
9-Anthracenecarboxaldehyde: An aldehyde derivative of anthracene.
9-Anthracenecarboxylic acid: Contains a carboxyl group at the 9-position.
Uniqueness: 9-Anthracenepropanol is unique due to its three-carbon chain, which provides distinct reactivity and properties compared to its shorter-chain counterparts. This structural difference allows for a broader range of chemical modifications and applications .
Propriétés
Numéro CAS |
22689-05-0 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
3-anthracen-9-ylpropan-1-ol |
InChI |
InChI=1S/C17H16O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12,18H,5,10-11H2 |
Clé InChI |
QSWUCIYIVJMUMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)

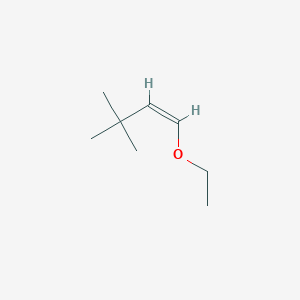

![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
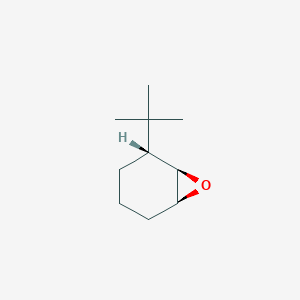
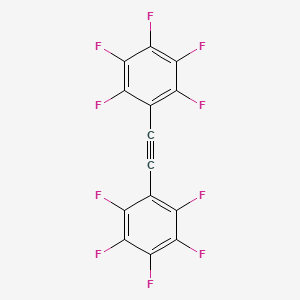


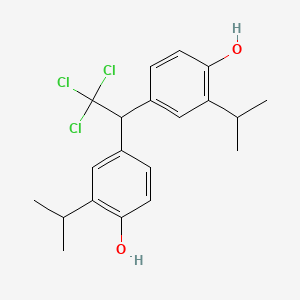

![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
